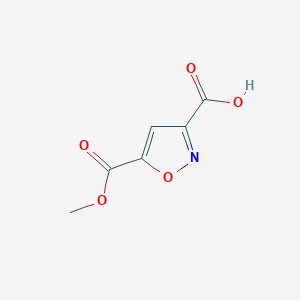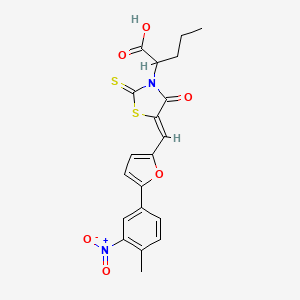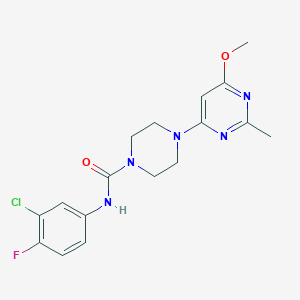
N-(4-chlorophenyl)quinoline-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)quinoline-2-carbothioamide” is a chemical compound . Quinolines, which include this compound, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Synthesis Analysis
Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds and has been used as a scaffold for drug development . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Molecular Structure Analysis
The molecular formula of “this compound” is CHClNO . Its average mass is 283.712 Da and its monoisotopic mass is 283.051239 Da .
Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . In the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .
Scientific Research Applications
Antimicrobial Activities
Research has shown that quinoline derivatives, such as those synthesized via modified Ullmann coupling reactions, exhibit significant antimicrobial properties. These compounds have been tested against various microorganisms, demonstrating their potential as effective antimicrobial agents (Patel, Patel, & Chikhalia, 2018). Additionally, the preparation and evaluation of quinoline derivatives containing an azole nucleus have revealed that some of these compounds show good to moderate activity against a variety of microorganisms, highlighting their potential in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Biosensing Applications
Quinoline derivatives have been explored for their use in biosensors. For instance, a biosensor utilizing an amperometric approach based on a pyrrole amphiphilic monomer-tyrosinase coating has been developed for the detection of environmental pollutants such as cyanide and chlorophenols. This demonstrates the applicability of quinoline-based compounds in environmental monitoring and safety (Besombes, Cosnier, Labbé, & Reverdy, 1995).
Material Science and Corrosion Inhibition
Quinoline derivatives have also found applications in material science, particularly as corrosion inhibitors. A study focused on quinoxaline derivatives, which share structural similarities with quinoline compounds, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This indicates the potential of quinoline derivatives in protecting metals from corrosion, thereby extending their lifespan in industrial applications (Saraswat & Yadav, 2020).
Mechanism of Action
Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Future Directions
Quinolines, including “N-(4-chlorophenyl)quinoline-2-carbothioamide”, have a wide range of biological activities and are used in various fields . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Properties
IUPAC Name |
N-(4-chlorophenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUCVMIYCBNWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
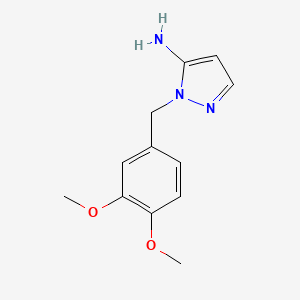
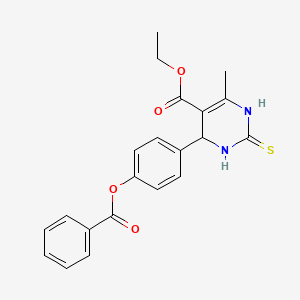
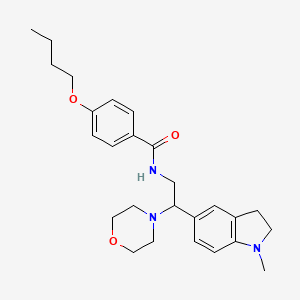
![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)
![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)
